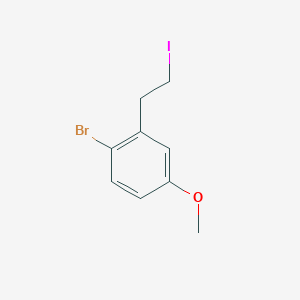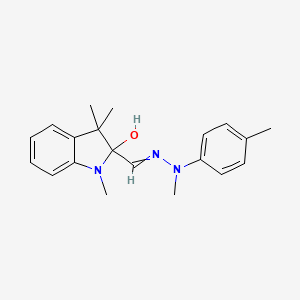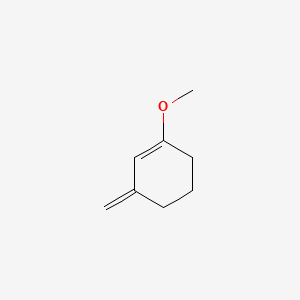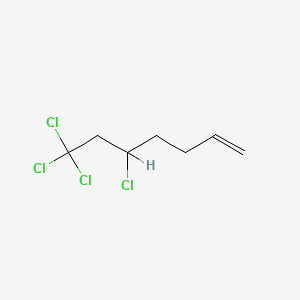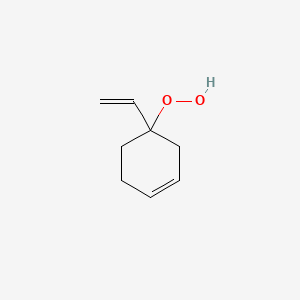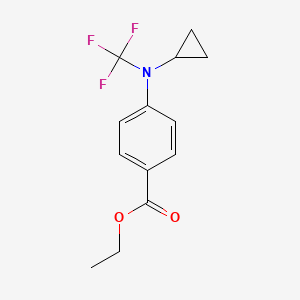
Ethyl 4-(cyclopropyl(trifluoromethyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(cyclopropyl(trifluoromethyl)amino)benzoate is a synthetic organic compound characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and an ethyl ester linked to a benzoate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(cyclopropyl(trifluoromethyl)amino)benzoate typically involves a multi-step process:
Formation of the Benzoate Core: The initial step involves the preparation of 4-aminobenzoic acid, which serves as the core structure.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using cyclopropylmagnesium bromide in the presence of a palladium catalyst.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is incorporated through a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(cyclopropyl(trifluoromethyl)amino)benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzoates.
Applications De Recherche Scientifique
Ethyl 4-(cyclopropyl(trifluoromethyl)amino)benzoate has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is studied for its interactions with biological molecules, providing insights into its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of Ethyl 4-(cyclopropyl(trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The cyclopropyl group contributes to the compound’s stability and reactivity, allowing it to form stable complexes with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-(trifluoromethyl)benzoate: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity.
Cyclopropyl benzoate: Does not contain the trifluoromethyl group, affecting its lipophilicity and biological activity.
Uniqueness
Ethyl 4-(cyclopropyl(trifluoromethyl)amino)benzoate is unique due to the combination of the cyclopropyl and trifluoromethyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H14F3NO2 |
|---|---|
Poids moléculaire |
273.25 g/mol |
Nom IUPAC |
ethyl 4-[cyclopropyl(trifluoromethyl)amino]benzoate |
InChI |
InChI=1S/C13H14F3NO2/c1-2-19-12(18)9-3-5-10(6-4-9)17(11-7-8-11)13(14,15)16/h3-6,11H,2,7-8H2,1H3 |
Clé InChI |
DEPHEGCMPWELDP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N(C2CC2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


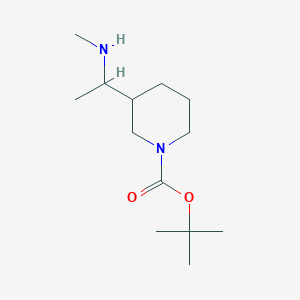




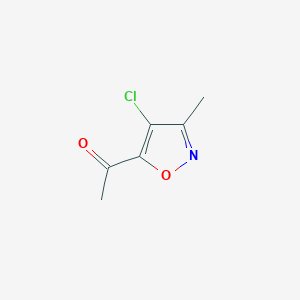

![1-methyl-4-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B13961686.png)
